molecular formula C13H15FN2S B6630131 4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile

4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile

Cat. No. B6630131
M. Wt: 250.34 g/mol
InChI Key: GKIWWEPGHHIHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile, also known as FTB, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. FTB is a benzodiazepine receptor ligand that has been shown to have anxiolytic properties in animal models.

Mechanism of Action

4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile is a selective ligand for the benzodiazepine receptor subtype that is found in the central nervous system. It binds to these receptors and enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that reduces neuronal activity. This leads to a reduction in anxiety and other symptoms associated with psychiatric disorders.
Biochemical and Physiological Effects:
4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile has been shown to have anxiolytic effects in animal models, as well as sedative and muscle relaxant properties. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, 4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile has been shown to have a low potential for abuse and addiction, making it a safer alternative to other benzodiazepine drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile in lab experiments is its selectivity for the benzodiazepine receptor subtype, which allows for more precise investigation of the role of these receptors in psychiatric disorders. Additionally, 4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile has a lower potential for abuse and addiction compared to other benzodiazepine drugs, making it a safer alternative for researchers. However, one limitation of using 4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile is its relatively low yield in the synthesis process, which can make it expensive and difficult to obtain for some researchers.

Future Directions

There are several future directions for research involving 4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile. One area of interest is the investigation of its potential use as a treatment for anxiety disorders and other psychiatric disorders. Additionally, researchers may continue to investigate the structure and function of benzodiazepine receptors using 4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile as a research tool. Finally, there may be further developments in the synthesis process of 4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile to increase its yield and make it more accessible to researchers.
In conclusion, 4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile is a chemical compound that has potential use as a research tool for investigating the role of benzodiazepine receptors in psychiatric disorders. Its anxiolytic properties and low potential for abuse make it a safer alternative to other benzodiazepine drugs. While there are limitations to its use, such as its low yield in the synthesis process, there are several future directions for research involving 4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile.

Synthesis Methods

The synthesis of 4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile involves a multi-step process that begins with the reaction of 4-fluoro-2-nitrobenzonitrile with thioacetamide to form 4-fluoro-2-(1,4-thiazepan-4-yl)benzonitrile. This intermediate is then reacted with formaldehyde and hydrogen chloride to yield 4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile. The overall yield of this process is approximately 20%.

Scientific Research Applications

4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile has been used extensively in preclinical studies to investigate the role of benzodiazepine receptors in anxiety and other psychiatric disorders. It has been shown to have anxiolytic effects in animal models, and its use has been proposed as a potential treatment for anxiety disorders. Additionally, 4-Fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile has been used as a research tool to investigate the structure and function of benzodiazepine receptors.

properties

IUPAC Name

4-fluoro-2-(1,4-thiazepan-4-ylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2S/c14-13-3-2-11(9-15)12(8-13)10-16-4-1-6-17-7-5-16/h2-3,8H,1,4-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIWWEPGHHIHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1)CC2=C(C=CC(=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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